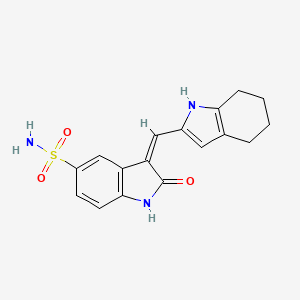
Indolin-2-one deriv. 4c
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indolin-2-one deriv. 4c, also known as this compound, is a useful research compound. Its molecular formula is C17H17N3O3S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Indolin-2-one Derivative 4c
Indolin-2-one derivative 4c can be synthesized through various methods, including cyclo-condensation reactions involving isatin derivatives and hydrazine. Recent studies have utilized deep eutectic solvents and ultrasound to enhance yields and efficiency during synthesis, achieving yields of up to 95% for related compounds . The synthesis not only focuses on yield but also on the structural optimization to enhance biological activity.
Biological Activities
Indolin-2-one derivative 4c exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Indolin-2-one derivatives have shown promising anticancer properties. For instance, compound 4c demonstrated potent inhibition against several cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutics. In a study assessing various derivatives, compound 4c showed an IC50 value of 2.10 μM against HepG2 liver cancer cells, indicating strong anticancer potential .
Antiviral Activity
Recent research has identified indolin-2-one derivatives as effective inhibitors of HIV-1 replication. Compound 4c was part of a series that exhibited dual inhibitory activity against reverse transcriptase functions, which is crucial for viral replication . The ability to target multiple mechanisms makes these compounds valuable in the development of antiviral therapies.
Anti-inflammatory and Analgesic Properties
Indolin-2-one derivatives have been evaluated for their anti-inflammatory and analgesic activities. Compounds related to 4c were assessed in terms of their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. Some derivatives showed significantly lower ulcerogenicity compared to indomethacin, a common NSAID, suggesting a safer profile for long-term use .
Case Studies
Several case studies illustrate the effectiveness of Indolin-2-one derivative 4c in various applications:
Propiedades
Fórmula molecular |
C17H17N3O3S |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
(3Z)-2-oxo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indole-5-sulfonamide |
InChI |
InChI=1S/C17H17N3O3S/c18-24(22,23)12-5-6-16-13(9-12)14(17(21)20-16)8-11-7-10-3-1-2-4-15(10)19-11/h5-9,19H,1-4H2,(H,20,21)(H2,18,22,23)/b14-8- |
Clave InChI |
FHSRUXRMSRJDQV-ZSOIEALJSA-N |
SMILES isomérico |
C1CCC2=C(C1)C=C(N2)/C=C\3/C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O |
SMILES canónico |
C1CCC2=C(C1)C=C(N2)C=C3C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O |
Sinónimos |
2-oxo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylene)-2,3-dihydro-1H-indole-5-sulfonic acid amide SU 6657 SU-6657 SU6657 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















